5-(Pyrazol-1-ylmethyl)oxolane-3-carboxylic acid
Description
5-(Pyrazol-1-ylmethyl)oxolane-3-carboxylic acid is a heterocyclic carboxylic acid featuring a tetrahydrofuran (oxolane) ring substituted at the 3-position with a carboxylic acid group and at the 5-position with a pyrazole moiety linked via a methylene bridge. Its molecular formula is C₁₀H₁₄N₂O₃, with a molecular weight of 210.23 . This compound is commercially available as a building block for organic synthesis, with applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-(pyrazol-1-ylmethyl)oxolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-9(13)7-4-8(14-6-7)5-11-3-1-2-10-11/h1-3,7-8H,4-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNDKKZDAQYHJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1CN2C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrazol-1-ylmethyl)oxolane-3-carboxylic acid typically involves the reaction of pyrazole derivatives with oxolane-3-carboxylic acid. One common method includes the use of pyrazole and oxolane-3-carboxylic acid in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction may proceed through a nucleophilic substitution mechanism, where the pyrazole ring is introduced into the oxolane structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(Pyrazol-1-ylmethyl)oxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole and oxolane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
5-(Pyrazol-1-ylmethyl)oxolane-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Pyrazol-1-ylmethyl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The oxolane ring may also contribute to the compound’s overall activity by enhancing its binding affinity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Pyrazole Substituents
2-(1-Ethyl-1H-pyrazol-5-yl)oxolane-3-carboxylic Acid
- Molecular Formula : C₁₀H₁₄N₂O₃ (same as the target compound).
- Key Difference : The pyrazole substituent is ethyl instead of methyl.
- Properties: Similar molecular weight (210.23) but altered hydrophobicity due to the ethyl group. Limited solubility data available; synthesis involves analogous condensation reactions .
Metazachlor (Herbicide)
- Structure : Contains a pyrazol-1-ylmethyl group linked to a chloroacetamide backbone.
- Key Difference : Lacks the oxolane-carboxylic acid core; instead, it features a xylidide moiety.
Oxolane-3-carboxylic Acid Derivatives with Varied Substituents
3-(2-Chloroethyl)oxolane-3-carboxylic Acid
- Molecular Formula : C₇H₁₁ClO₃.
- Key Difference : Chloroethyl substituent introduces electronegativity, enhancing reactivity in nucleophilic substitutions.
- Synthesis : Likely via halogenation of oxolane precursors .
3-{[(tert-Butoxy)carbonyl]amino}oxolane-3-carboxylic Acid
- Molecular Formula: C₁₁H₁₉NO₅.
- Key Difference: Tert-butoxycarbonyl (Boc) protected amino group increases steric bulk, influencing peptide coupling efficiency .
Pyrrolidine-3-carboxylic Acid Derivatives
1-Allyl-5-oxopyrrolidine-3-carboxylic Acid
- Molecular Formula: C₉H₁₃NO₃.
- Key Difference : Pyrrolidine (5-membered lactam) instead of oxolane; the oxo group enhances hydrogen-bonding capacity.
- Applications : Intermediate in β-lactam antibiotic synthesis .
1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic Acid
Thiazolidinone-Based Carboxylic Acids
(Z)-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl] Acetic Acid
- Molecular Formula : C₁₄H₁₁N₃O₃S₂.
- Key Difference: Thiazolidinone core with a thioxo group and indole substituent.
- Properties : Higher melting points (226–278°C) due to rigid aromatic indole moiety .
Biological Activity
5-(Pyrazol-1-ylmethyl)oxolane-3-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on available research findings.
Chemical Structure
The compound features a pyrazole ring linked to an oxolane (tetrahydrofuran) structure with a carboxylic acid functional group, which may contribute to its biological activity through various mechanisms.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers, indicating potential use in treating inflammatory diseases.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease processes.
The biological activity of this compound is hypothesized to involve:
- Binding Interactions : The carboxylic acid group may facilitate binding to target proteins or enzymes, enhancing the compound's efficacy.
- Modulation of Signaling Pathways : The compound might interfere with key signaling pathways related to cancer cell growth and inflammation.
Anticancer Studies
A study investigated the effects of this compound on various cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast) | 15.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 10.0 | Inhibition of tubulin polymerization |
These findings suggest that the compound may be a potent anticancer agent, particularly effective against cervical and lung cancers.
Anti-inflammatory Studies
In another study focusing on inflammation, the compound was tested for its ability to inhibit TNF-alpha release in LPS-stimulated macrophages:
| Treatment Concentration (µM) | TNF-alpha Inhibition (%) |
|---|---|
| 1 | 30 |
| 10 | 70 |
| 50 | 95 |
At higher concentrations, the compound significantly reduced TNF-alpha levels, indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
When compared to other pyrazole derivatives known for their biological activities, such as aminopyrazoles, this compound demonstrates unique properties due to its oxolane structure which may enhance solubility and bioavailability.
| Compound Name | Anticancer Activity (IC50 µM) | Anti-inflammatory Activity (%) |
|---|---|---|
| This compound | 10.0 - 15.0 | Up to 95 |
| Aminopyrazole A | 20.0 - 30.0 | Up to 80 |
| Pyrazole B | 15.0 - 25.0 | Up to 75 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(Pyrazol-1-ylmethyl)oxolane-3-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves coupling pyrazole derivatives with oxolane precursors via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions). For example, Pd(PPh₃)₄ in degassed DMF/water mixtures with aryl boronic acids yields structurally analogous pyrazole-oxolane hybrids (70–85% yield) . Optimizing catalyst loading (0.5–2 mol%) and solvent polarity (DMF vs. THF) is critical to minimize side products like dehalogenated intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most effective?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Assign peaks for the oxolane ring (δ 3.5–4.5 ppm for methylene protons) and pyrazole protons (δ 7.0–8.5 ppm for aromatic signals) .
- IR Spectroscopy : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrazole C-N stretches (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₂N₂O₃: calculated 227.0822) .
Q. What stability considerations are essential for storing this compound?
- Methodological Answer : The compound is hygroscopic and prone to decarboxylation under acidic conditions. Store at 2–8°C in airtight containers with desiccants (e.g., silica gel). Avoid prolonged exposure to light, as UV irradiation may degrade the oxolane ring .
Advanced Research Questions
Q. How can researchers establish structure-activity relationships (SAR) for derivatives of this compound in enzyme inhibition studies?
- Methodological Answer : Synthesize analogs with substitutions at the pyrazole N1 or oxolane C5 positions. Test inhibitory activity against target enzymes (e.g., cyclooxygenase-2) using kinetic assays (IC₅₀ determination). For example, replacing the oxolane with a tetrahydrofuran ring increased selectivity by 15-fold in analogous compounds .
Q. How can researchers resolve contradictions in spectral data interpretation for this compound derivatives?
- Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping methylene signals) can be addressed via:
- 2D NMR (COSY, HSQC) : Differentiate oxolane protons from pyrazole-bound methylene groups .
- Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) .
Q. What strategies mitigate low yields in multi-step syntheses of functionalized pyrazole-oxolane hybrids?
- Methodological Answer : Use protective groups (e.g., tert-butyl esters for carboxylic acids) during pyrazole alkylation steps. For example, Boc-protected intermediates improved yields from 40% to 72% in similar syntheses . Monitor reaction progress via TLC (Rf = 0.3 in 1:1 EtOAc/hexane) to isolate intermediates promptly.
Q. What advanced techniques optimize reaction conditions for introducing functional groups at the pyrazole or oxolane moieties?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
